![molecular formula C25H26O2 B12576232 Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- CAS No. 577749-93-0](/img/structure/B12576232.png)
Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- is an organic compound with a complex structure It is characterized by the presence of phenol groups and a butenylidene linkage
Méthodes De Préparation
The synthesis of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- typically involves the reaction of phenol derivatives with appropriate alkenes under controlled conditions. Industrial production methods may include catalytic processes to ensure high yield and purity. Specific reaction conditions such as temperature, pressure, and the use of solvents or catalysts are optimized to achieve the desired product.
Analyse Des Réactions Chimiques
Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions may produce hydroquinones or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenol rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies may explore its potential as a biochemical probe or its interactions with biological macromolecules.
Medicine: Research may investigate its pharmacological properties and potential therapeutic uses.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- can be compared with other similar compounds such as:
Phenol, 4,4’-(1-methylethylidene)bis-: This compound has a similar structure but differs in the nature of the linkage between the phenol groups.
Phenol, 2,4-bis(1-methyl-1-phenylethyl)-: Another related compound with different substituents on the phenol rings. The uniqueness of Phenol, 4,4’-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis- lies in its specific structural features and the resulting chemical properties, which may offer distinct advantages in certain applications.
Propriétés
Numéro CAS |
577749-93-0 |
|---|---|
Formule moléculaire |
C25H26O2 |
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-[1-(4-hydroxyphenyl)-2-(4-propan-2-ylphenyl)but-1-enyl]phenol |
InChI |
InChI=1S/C25H26O2/c1-4-24(19-7-5-18(6-8-19)17(2)3)25(20-9-13-22(26)14-10-20)21-11-15-23(27)16-12-21/h5-17,26-27H,4H2,1-3H3 |
Clé InChI |
QWRNFIWDEIIFTG-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
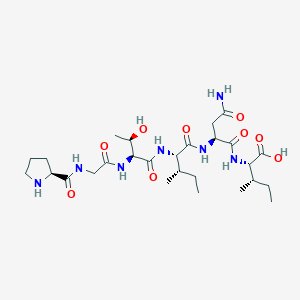
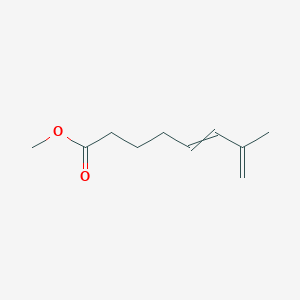
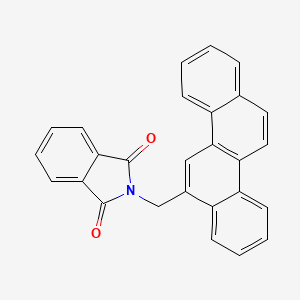
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
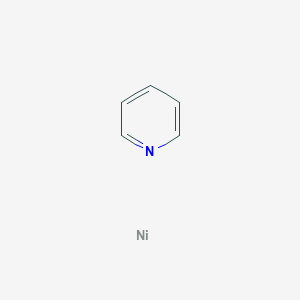
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
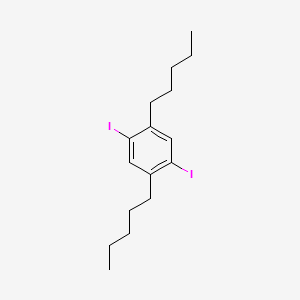

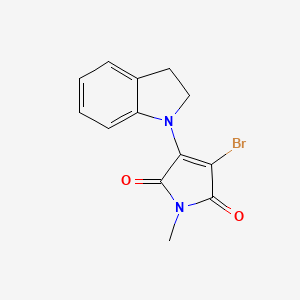

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![N-[2-(Butylsulfanyl)ethyl]-3-(trimethoxysilyl)propan-1-amine](/img/structure/B12576226.png)
![N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine](/img/structure/B12576234.png)
